A Comprehensive Technical Guide to the Physicochemical Properties of Quinizarin
A Comprehensive Technical Guide to the Physicochemical Properties of Quinizarin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinizarin (1,4-dihydroxyanthraquinone) is a significant organic compound with a diverse range of applications, from a dye in textiles and plastics to a key intermediate in the synthesis of pharmaceuticals.[1][2][3] Its biological activity, including potential as an anticancer agent, has garnered considerable interest in the scientific community.[4][5] A thorough understanding of its physicochemical properties is paramount for its application in research, drug development, and industrial processes. This guide provides an in-depth overview of the core physicochemical characteristics of Quinizarin, complete with quantitative data, detailed experimental methodologies, and visual representations of key processes.
Chemical and Physical Properties
Quinizarin, an anthraquinone derivative, is an orange or red-brown crystalline powder.[3][6] Its chemical structure consists of an anthracene core with two hydroxyl groups at the 1 and 4 positions and two ketone groups at the 9 and 10 positions.
General Properties
A summary of the fundamental properties of Quinizarin is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₈O₄ | [7] |
| Molecular Weight | 240.21 g/mol | [7][8] |
| Appearance | Light yellow to brown powder/crystal | [7] |
| CAS Number | 81-64-1 | [7][8] |
Thermal Properties
The thermal behavior of a compound is critical for its handling, storage, and application in various temperature-dependent processes.
| Property | Value | Reference(s) |
| Melting Point | 196 - 202 °C | [3][4][7][9][10] |
| Boiling Point | 450 - 465.3 °C | [7][10][11] |
| Flash Point | 222 °C | [8][9] |
Solubility
The solubility of Quinizarin has been determined in various organic solvents and water. It is generally characterized by low water solubility but is soluble in several organic solvents.[1][12][13]
| Solvent | Solubility ( g/100 g of solvent) | Temperature (°C) | Reference(s) |
| Water | 0.000009609 | 25 | [12] |
| Water | 0.001441 | 98.59 | [12] |
| Toluene | < 2.5% by weight | 20-45 | [13][14] |
| Acetone | < 2.5% by weight | 20-45 | [5][13][14] |
| Acetic Acid | < 2.5% by weight | 20-45 | [13][14] |
| Acetonitrile | < 2.5% by weight | 20-45 | [13][14] |
| n-Butanol | < 2.5% by weight | 20-45 | [13][14] |
| Benzene | Soluble | - | [12] |
| Diethyl Ether | Soluble | - | [12] |
| Ethanol | Soluble | - | [1][12] |
| Chloroform | Soluble | - | [5] |
| Dichloromethane | Soluble | - | [5] |
| Ethyl Acetate | Soluble | - | [5] |
| DMSO | Soluble | - | [5][15] |
Acidity
The acidity of Quinizarin is attributed to its phenolic hydroxyl groups.
| Property | Value | Reference(s) |
| pKa₁ | ~10.0 | [16] |
| pKa₂ | ~13.7 | [16] |
Spectroscopic Properties
Spectroscopic analysis is fundamental in confirming the structure and purity of Quinizarin.
UV-Visible Spectroscopy
The UV-Visible spectrum of Quinizarin exhibits characteristic absorption peaks. In dimethylformamide, maximum absorption is observed at 470 nm with a shoulder at 330 nm and 520 nm.[8] The absorption maximum can shift depending on the solvent polarity.[17] For instance, in phosphate buffer, the maximum is at 470 nm.[17]
Infrared (IR) Spectroscopy
The IR spectrum of Quinizarin shows a characteristic carbonyl absorption band around 1621 cm⁻¹.[18]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of Quinizarin and its derivatives.[19][20][21]
Experimental Protocols
Detailed methodologies are crucial for the reproducible determination of physicochemical properties.
Determination of Solubility (Gravimetric Method)[13]
This protocol describes the determination of the solubility of Quinizarin in various organic solvents.
Materials:
-
Quinizarin (Form I or Form II)
-
Solvents (Toluene, Acetone, Acetic Acid, Acetonitrile, n-Butanol)
-
30 mL glass vials with PTFE-coated magnetic stirrers
-
Magnetic stirrer plate with a water bath
-
Syringes (5 mL)
-
Syringe filters (PTFE/Nylon, 0.2 µm pore size)
-
Pre-weighed glass vials
-
Analytical balance
-
Oven
Procedure:
-
Prepare solutions with an excess of pure Quinizarin (either Form I or Form II) in 30 mL glass vials containing the desired solvent.
-
Place the vials on a magnetic stirrer plate within a water bath and agitate at 600 rpm for at least 18 hours at a constant temperature to ensure equilibrium is reached.
-
Turn off the stirring and allow the excess solid to settle for two hours.
-
Carefully sample the clear supernatant using a 5 mL syringe.
-
Filter the solution through a 0.2 µm syringe filter into a pre-weighed glass vial.
-
Weigh the vial containing the saturated solution to determine the mass of the solution.
-
Evaporate the solvent in an oven at an appropriate temperature until a constant weight of the dissolved Quinizarin is achieved.
-
Calculate the solubility as the mass of the dissolved Quinizarin per mass of the solvent.
Caption: Workflow for determining Quinizarin solubility.
Synthesis of Quinizarin[22][23][24]
One common method for the industrial production of Quinizarin involves the reaction of p-chlorophenol and phthalic anhydride in the presence of sulfuric acid and boric acid.
Materials:
-
p-Chlorophenol
-
Phthalic anhydride
-
Concentrated sulfuric acid (95%)
-
Crystallized boric acid
-
Potassium hydroxide solution (10 N)
-
Hydrochloric acid (5%)
-
Round-bottomed flask
-
Oil bath
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottomed flask, thoroughly mix p-chlorophenol, phthalic anhydride, crystallized boric acid, and 95% sulfuric acid.
-
Immerse the flask in an oil bath and gradually raise the temperature to 200°C over 30-45 minutes.
-
Maintain the temperature at 200°C for 3.5 hours.
-
After cooling, slowly pour the reaction mixture into cold water with continuous stirring.
-
Filter the precipitate and boil it with water to remove excess phthalic anhydride.
-
Suspend the residue in boiling water and add 10 N potassium hydroxide solution to form a purple solution.
-
Filter the hot alkaline solution and discard the residue.
-
Saturate the purple filtrate with carbon dioxide to precipitate Quinizarin and filter again.
-
Boil the product with a 10% sodium carbonate solution to remove any remaining purpurin.
-
Cool the mixture, filter, and boil the precipitate with 5% hydrochloric acid to liberate the pure Quinizarin.
Caption: Simplified workflow for Quinizarin synthesis.
Conclusion
This technical guide provides a consolidated resource on the key physicochemical properties of Quinizarin. The tabulated data offers a quick reference for researchers, while the detailed experimental protocols provide a foundation for reproducible scientific investigation. The presented information is essential for professionals in drug development, materials science, and other fields where Quinizarin is of interest, enabling a more informed approach to its handling, formulation, and application.
References
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- 2. Synthesis of Quinizarin from P-dichlorobenzene - Dissertation [m.dissertationtopic.net]
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